
lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium (1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate, or LiMT, is a lithium salt of the thiazole-4-sulfinate anion. It has a wide range of applications in scientific research, particularly in the field of biochemistry. LiMT has been found to be a useful reagent for the synthesis of various compounds, as well as a useful tool for studying the biochemical and physiological effects of lithium ion on cells and organisms.
Applications De Recherche Scientifique
LiMT has been used in a wide range of scientific research applications. It has been found to be a useful reagent for the synthesis of various compounds, such as 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate salts, 5-methoxy-2-methyl-1,3-thiazole-4-sulfonamides, and 5-methoxy-2-methyl-1,3-thiazole-4-sulfonic acids. LiMT has also been used as a tool to study the biochemical and physiological effects of lithium ion on cells and organisms.
Mécanisme D'action
The mechanism of action of LiMT is not yet fully understood. However, it is believed that LiMT acts as a chelator, binding to metals such as sodium, potassium, and calcium and modulating their activity in cells. LiMT is also thought to interact with proteins and enzymes, altering their activity and affecting the cell's physiology.
Biochemical and Physiological Effects
LiMT has been found to have a range of biochemical and physiological effects on cells and organisms. It has been found to modulate the activity of various enzymes and proteins, as well as to affect the activity of ion channels. LiMT has been found to have a protective effect on cells, reducing the damage caused by oxidative stress. In addition, LiMT has been found to have anti-inflammatory and anti-apoptotic properties, as well as to induce cell differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using LiMT in lab experiments is that it is relatively easy to synthesize and purify. In addition, LiMT is relatively stable and can be stored for extended periods of time. However, there are some limitations to using LiMT in lab experiments. For example, LiMT can be toxic to cells in high concentrations, and it can interfere with some biochemical assays.
Orientations Futures
There are a number of potential future directions for research on LiMT. These include further research into the mechanism of action of LiMT, as well as research into its effects on various physiological processes and diseases. In addition, further research into the synthesis of LiMT and its derivatives could lead to the development of new and more efficient synthesis methods. Finally, research into the use of LiMT as a drug delivery system could lead to the development of new and more effective treatments for a range of diseases.
Méthodes De Synthèse
LiMT can be synthesized from a combination of lithium hydroxide, 5-methoxy-2-methyl-1,3-thiazole, and sulfur dioxide. The reaction is carried out in aqueous solution at a temperature of 60-70°C. The reaction is exothermic and proceeds via an elimination-addition mechanism. The resulting LiMT is a white solid and can be purified by recrystallization.
Propriétés
IUPAC Name |
lithium;5-methoxy-2-methyl-1,3-thiazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2.Li/c1-3-6-4(11(7)8)5(9-2)10-3;/h1-2H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFDOGVSORBGHS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=C(S1)OC)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiNO3S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)
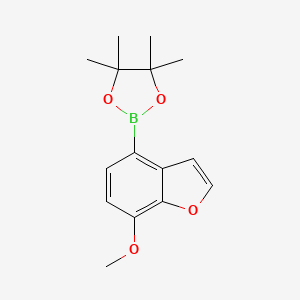
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)
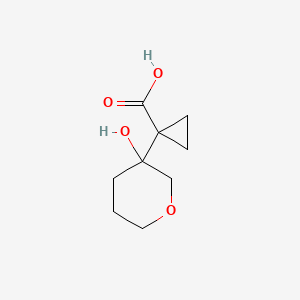
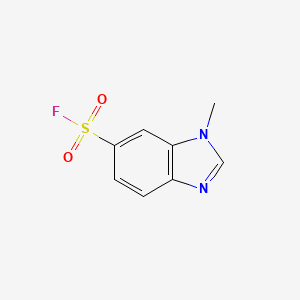
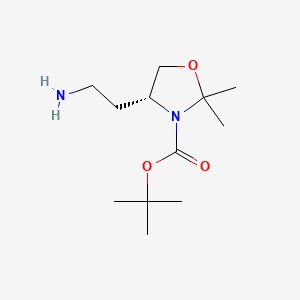
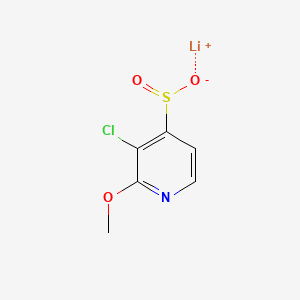
![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)
![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)



